1-苄基-3-(三氟甲基)哌啶-4-醇

描述

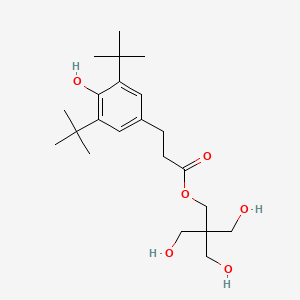

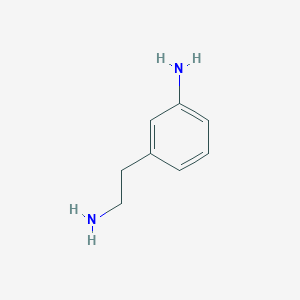

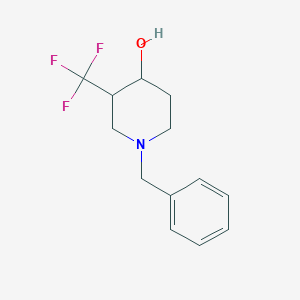

“1-Benzyl-3-(trifluoromethyl)piperidin-4-ol” is a chemical compound with the molecular formula C13H16F3NO . It has a molecular weight of 259.26700 .

Molecular Structure Analysis

The molecular structure of “1-Benzyl-3-(trifluoromethyl)piperidin-4-ol” is represented by the InChI code: 1S/C13H16F3NO/c14-13(15,16)11-9-17(7-6-12(11)18)8-10-4-2-1-3-5-10/h1-5,11-12,18H,6-9H2 .科学研究应用

Pharmacology

In pharmacology, 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol is explored for its potential as a building block for the synthesis of various pharmacologically active compounds. Its trifluoromethyl group is particularly of interest due to its ability to improve the bioavailability and metabolic stability of pharmaceuticals .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its piperidine core is a common motif in many organic molecules, and the presence of the benzyl and trifluoromethyl groups allows for further functionalization through various organic reactions .

Medicinal Chemistry

In medicinal chemistry, 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol is utilized for the design of new drug candidates. It can be modified to create derivatives with potential antiviral, antibacterial, or antipsychotic activities. The trifluoromethyl group, in particular, is known to enhance the binding affinity of molecules to their biological targets .

Chemical Engineering

Chemical engineers may use 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol in process development and optimization. Its stable structure under various conditions makes it suitable for large-scale synthesis and production of fine chemicals .

Biochemistry

In biochemistry, this compound could be used to study enzyme-substrate interactions, especially in systems where piperidine-based structures are substrates or inhibitors of enzymes. It can help in understanding the role of fluorinated compounds in biological systems .

Materials Science

The inclusion of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol in materials science research could lead to the development of new materials with unique properties, such as enhanced durability or chemical resistance, due to the presence of the trifluoromethyl group .

安全和危害

属性

IUPAC Name |

1-benzyl-3-(trifluoromethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO/c14-13(15,16)11-9-17(7-6-12(11)18)8-10-4-2-1-3-5-10/h1-5,11-12,18H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFZOQIFUMKHBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1O)C(F)(F)F)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。